molecular formula C14H15F3N2O B6632258 5-(3-Hydroxy-4-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile

5-(3-Hydroxy-4-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile

Cat. No. B6632258
M. Wt: 284.28 g/mol
InChI Key: NFRPMXFSGDXSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Hydroxy-4-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile is a chemical compound with a molecular formula of C14H14F3N2O. It is commonly referred to as HTB or HTB-2. This compound has gained a lot of attention in scientific research due to its potential in drug development.

Mechanism of Action

The exact mechanism of action of HTB-2 is not yet fully understood. However, it has been found to act as a dopamine D2 receptor antagonist, which may be responsible for its potential in treating neurological disorders. It has also been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which may be responsible for its potential in treating cancer.
Biochemical and Physiological Effects:
HTB-2 has been found to have various biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which may be responsible for its potential in treating neurological disorders. It has also been found to induce apoptosis in cancer cells, which may be responsible for its potential in treating cancer.

Advantages and Limitations for Lab Experiments

One advantage of using HTB-2 in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to have low toxicity, which makes it a safer choice for lab experiments. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of HTB-2. One direction is to further investigate its potential in treating neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to investigate its potential in treating other types of cancer. Additionally, further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for use in drug development.
Conclusion:
In conclusion, HTB-2 is a chemical compound that has gained a lot of attention in scientific research due to its potential in drug development. Its synthesis method is relatively easy, and it has been found to have potential in treating neurological disorders, cancer, and pain. However, its mechanism of action is not yet fully understood, and further research is needed to optimize its efficacy and safety for use in drug development.

Synthesis Methods

The synthesis of HTB-2 involves the reaction of 3-hydroxy-4-methylpiperidine with 2-(trifluoromethyl)benzonitrile. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The yield of this reaction is usually high, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

HTB-2 has been found to have potential in drug development, specifically in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It has also been studied for its potential in treating cancer, as it has been found to inhibit the growth of cancer cells. Additionally, HTB-2 has been studied for its potential in pain management.

properties

IUPAC Name

5-(3-hydroxy-4-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O/c1-9-4-5-19(8-13(9)20)11-2-3-12(14(15,16)17)10(6-11)7-18/h2-3,6,9,13,20H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRPMXFSGDXSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1O)C2=CC(=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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